molecular formula C14H17NO4S B2976154 methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate CAS No. 339276-69-6

methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate

Cat. No. B2976154
CAS RN: 339276-69-6
M. Wt: 295.35
InChI Key: HECVEXYWIBUKDB-SNMPHBPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate, also known as Methyl DAPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate DAPD is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate DAPD has been shown to have a range of biochemical and physiological effects, depending on the context in which it is used. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of inflammatory cytokines in vitro and in vivo, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate DAPD in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate DAPD is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate DAPD. One area of interest is the development of new drugs based on its anti-inflammatory and anti-tumor properties. Another area of interest is the use of methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate DAPD as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate DAPD and its potential applications in various fields of science.

Synthesis Methods

The synthesis of methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate DAPD involves a multi-step process that starts with the reaction of benzenesulfonyl chloride with dimethylamine to form benzenesulfonamide. The resulting compound is then reacted with acrylonitrile to produce (2E)-3-(benzenesulfonylamino)prop-2-enenitrile, which is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to yield methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate DAPD.

Scientific Research Applications

Methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate DAPD has been extensively studied for its potential applications in various fields of science. In medicine, it has been found to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. In agriculture, it has been shown to inhibit the growth of certain plant pathogens, making it a potential alternative to traditional pesticides. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-15(2)11-13(9-10-14(16)19-3)20(17,18)12-7-5-4-6-8-12/h4-11H,1-3H3/b10-9+,13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECVEXYWIBUKDB-SNMPHBPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=CC(=O)OC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=C\C(=O)OC)/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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